Disodium 5'-ribonucleotide - 80702-47-2

Disodium 5'-ribonucleotide

Catalog Number: EVT-518707
CAS Number: 80702-47-2
Molecular Formula: C20H23N9Na4O16P2
Molecular Weight: 799.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Disodium 5'-ribonucleotide is a flavor enhancer commonly used in the food industry. [, , , , ] It comprises a mixture of disodium 5'-inosinate and disodium 5'-guanylate. [] These nucleotides are naturally found in various foods, including meat, seafood, and vegetables. [] Disodium 5'-ribonucleotide is known to enhance the umami taste of food, making it more savory and palatable. [, ]

Synthesis Analysis

Disodium 5'-ribonucleotide can participate in Maillard reactions with reducing sugars and amino acids, contributing to the development of complex flavors and aromas in food products. [, ] It can also be hydrolyzed under acidic conditions, releasing its constituent nucleotides.

Physical and Chemical Properties Analysis

Disodium 5'-ribonucleotide is a white to off-white crystalline powder. [] It is highly soluble in water, forming a clear solution. [] The compound is stable under normal storage conditions but can degrade at high temperatures or in the presence of strong acids or alkalis.

Applications

Food Industry

  • Instant Noodles and Seasonings: It is a common ingredient in instant noodle seasoning packets and other dry seasoning mixes. [, , , ]
  • Meat Products: Used to enhance the savory flavor of processed meats, such as sausages, ham, and bacon. [, , ]
  • Sauces and Condiments: Added to soups, sauces, and dips to boost their umami taste. [, , , , , , , , , ]
  • Snack Foods: Incorporated into savory snacks, like chips, crackers, and nuts, to improve their flavor profile. [, , ]
  • Seafood Products: Utilized to enhance the natural umami flavor of seafood. [, , ]

Scientific Research

  • Food Science and Technology: Studying flavor perception, developing new food products, and optimizing food processing techniques. [, , , , , ]
  • Biochemistry and Molecular Biology: Investigating enzyme kinetics, nucleotide metabolism, and signal transduction pathways. []
  • Sensory Analysis: Understanding the mechanisms of taste perception and the factors influencing flavor preferences. [, ]
  • Animal Feed: Studies explored its potential as a feed additive to improve the palatability of animal feed. []

Disodium 5'-Inosinate

    Compound Description: Disodium 5'-inosinate (5’-IMP) is a nucleotide naturally occurring in some foods and is commonly used as a flavor enhancer []. It contributes to the umami taste, often described as savory or meaty.

    Relevance: Disodium 5'-inosinate is a key component of disodium 5'-ribonucleotide []. It is structurally similar to disodium 5'-ribonucleotide and shares its flavor-enhancing properties. Both compounds are often used together to enhance the umami taste in various food products.

Disodium 5'-Guanylate

    Compound Description: Disodium 5'-guanylate (5’-GMP) is another nucleotide known for its umami flavor-enhancing properties []. It is often used in conjunction with disodium 5'-inosinate to create a synergistic effect, resulting in a more potent umami taste.

    Relevance: Similar to disodium 5'-inosinate, disodium 5'-guanylate is a key component of disodium 5'-ribonucleotide []. Both compounds contribute to the overall umami taste enhancement provided by disodium 5'-ribonucleotide in food products.

5′-IMP

    Compound Description: 5′-IMP, short for 5’-inosine monophosphate, is the nucleotide responsible for the umami taste in some foods [].

    Relevance: 5′-IMP is the core structure of disodium 5'-inosinate, a component of disodium 5'-ribonucleotide []. Disodium 5'-ribonucleotide, through its constituent 5’-IMP, contributes to the umami taste enhancement in food applications.

5′-GMP

    Compound Description: 5′-GMP stands for 5’-guanosine monophosphate, a nucleotide contributing to the umami taste profile [].

    Relevance: Similar to 5'-IMP, 5′-GMP is the core structure of disodium 5'-guanylate, another component of disodium 5'-ribonucleotide []. The presence of 5′-GMP within disodium 5'-ribonucleotide contributes to its umami taste-enhancing properties in food.

L-Cysteine Hydrochloride

    Compound Description: L-cysteine hydrochloride is the hydrochloride salt form of L-cysteine, a naturally occurring amino acid. It is often used in food applications for its antioxidant properties and its ability to improve the texture of dough [].

    Relevance: L-cysteine hydrochloride is used in conjunction with disodium 5'-ribonucleotide in the development of peptide-rich flavor bases []. While not directly structurally related, its role in these flavor bases suggests a potential synergistic effect with disodium 5'-ribonucleotide in flavor development.

Glutamic Acid (Glutamate)

    Compound Description: Glutamic acid, or its ionized form glutamate, is an amino acid naturally present in many foods and is also commonly used as a flavor enhancer in the form of monosodium glutamate (MSG) [, ]. It provides the characteristic umami taste.

    Relevance: Glutamic acid works synergistically with disodium 5'-ribonucleotide to enhance the umami taste in food []. While structurally distinct, both compounds are known for their potent flavor-enhancing properties and are often used together to achieve a more pronounced savory taste in food products.

Properties

CAS Number

80702-47-2

Product Name

Disodium 5'-ribonucleotide

IUPAC Name

tetrasodium;[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate

Molecular Formula

C20H23N9Na4O16P2

Molecular Weight

799.4

InChI

InChI=1S/C10H14N5O8P.C10H13N4O8P.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;;/q;;4*+1/p-4/t3-,5-,6-,9-;4-,6-,7-,10-;;;;/m11..../s1

InChI Key

TVLJNOHNHRBUBC-SIHAWKHTSA-J

SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Solubility

Soluble in water, sparingly soluble in ethanol practically insoluble in ethe

Synonyms

disodium 5'-ribonucleotide
Galantin

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

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